2-Methoxy-2,3-dihydro-1h-inden-1-amine hydrochloride
Description
2-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2137883-52-2) is a bicyclic amine derivative with a methoxy substituent at the 2-position of the inden ring. Its molecular formula is C₁₀H₁₄ClNO, and it has a molecular weight of 199.68 g/mol . The compound is characterized by a partially saturated inden scaffold, where the amine group is located at position 1 and the methoxy group at position 2. This structure grants it unique reactivity, making it valuable in heterocyclic chemistry and materials science, particularly as an intermediate for synthesizing complex organic molecules .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-6-7-4-2-3-5-8(7)10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
InChI Key |
YKFQOLGQWVVXBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Laboratory Synthesis
The compound is synthesized through a sequence of methoxylation, amination, and hydrochloride salt formation. The starting material, an indene derivative, undergoes methoxylation at the 2-position using methanol under acidic or basic conditions. Subsequent amination introduces the primary amine group at the 1-position via reductive amination or nucleophilic substitution. Finally, treatment with hydrochloric acid yields the hydrochloride salt.
Key reagents and conditions include:
- Methoxylation : Methanol with H₂SO₄ (catalytic) at 60–80°C for 6–8 hours.
- Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol/ammonia at 25°C for 12 hours.
- Salt Formation : HCl gas bubbled into an ether solution of the free base.
This method achieves a 65–70% overall yield but requires meticulous control of stereochemistry to preserve the (1R,2S) configuration.
Industrial Production Methods
Optimized Large-Scale Synthesis
Industrial protocols enhance yield and purity through controlled reaction parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 60–80°C | 50–70°C (jacketed reactor) |
| Pressure | Ambient | 2–3 atm (for ammonia retention) |
| Catalyst | None | Pd/C (5% w/w for reductive amination) |
| Purification | Column chromatography | Recrystallization (ethanol/water) |
Industrial processes achieve 85–90% purity post-recrystallization, with a throughput of 50–100 kg/batch.
Patent-Based Methodologies
One-Pot Synthesis from 2,3-Dihydro-1H-inden-1-ketone
A patented method (CN101062897A) streamlines synthesis using a "one-pot" approach:
- Oxime Formation : React 2,3-dihydro-1H-inden-1-ketone with hydroxylamine hydrochloride in ethanol/water (yield: 92%).
- Reductive Amination : Treat the oxime with alumino-nickel alloy in aqueous NaOH under reflux (4 hours, 80°C).
- Methoxylation and Salt Formation : Introduce methanol and HCl gas sequentially in the same vessel.
This method reduces intermediate isolation steps, achieving a 78% overall yield while maintaining >99% enantiomeric excess for the (1R,2S) configuration.
Stereochemical Control Strategies
Chiral Resolution Techniques
The (1R,2S) configuration is preserved using:
- Chiral Auxiliaries : (S)-Proline derivatives during amination to induce desired stereochemistry.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B).
Purification and Quality Control
Recrystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at −20°C yields 98% pure product. Analytical data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–194°C | DSC |
| [α]D²⁵ | +34.5° (c=1, H₂O) | Polarimetry |
| HPLC Purity | 99.2% | C18 column, 0.1% TFA |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Laboratory Stepwise | 65–70 | 95 | Low | Moderate |
| Industrial Scale | 85–90 | 98 | High | High |
| Patent One-Pot | 78 | 99 | Moderate | Excellent |
The patent method balances yield and stereoselectivity, whereas industrial production prioritizes throughput.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methoxy-2,3-dihydro-1h-inden-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of indane derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomers of Methoxy-Substituted Indenamines
The position of the methoxy group on the inden ring significantly influences physicochemical properties and applications. Key positional isomers include:
Key Observations :
- 4-Methoxy and 7-Methoxy isomers exhibit the highest structural similarity to the target compound (similarity scores ≥0.98) .
- 7-Methoxy derivative is associated with specific hazards, including skin irritation and respiratory sensitization, which may reflect differences in bioavailability or metabolic pathways .
- Chiral variants (e.g., R-configuration at position 6) highlight the role of stereochemistry in pharmaceutical applications .
Substituent Variations in Indenamine Derivatives
Alterations in substituent type and location further diversify properties:
Key Observations :
- N-Methyl derivatives (e.g., N-Methyl-2-indanamine) prioritize ease of synthesis but lack the methoxy group’s electronic effects .
- Bulkier substituents (e.g., 5,6-diethyl or 4-methoxybenzyl) enhance steric hindrance, impacting receptor binding or catalytic activity .
- Low yields (14–23%) in benzyl-substituted analogs () suggest synthetic challenges compared to the target compound’s streamlined protocols .
Biological Activity
2-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its unique structural properties allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 1246209-99-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound exhibits a mechanism of action that involves:
- Enzyme Inhibition : It has been shown to inhibit nedd8-activating enzyme (NAE), which is crucial for protein modification processes in cells .
- Receptor Interaction : Its stereochemistry plays a vital role in binding affinity to various receptors, influencing signal transduction pathways that may lead to therapeutic effects.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities:
- Anticancer Properties : Studies have suggested that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 2-methoxy derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity : The compound has been associated with reduced inflammation markers in various models, suggesting potential therapeutic uses in inflammatory diseases .
Case Study 1: Inhibition of Nedd8 Activating Enzyme
In a study focusing on NAE inhibitors, this compound was evaluated for its ability to inhibit NAE activity. The results indicated that the compound effectively reduced NAE activity in vitro, leading to decreased proliferation of cancer cells. The study provided quantitative data on IC50 values, showcasing its potency compared to other known inhibitors .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of similar compounds revealed that 2-methoxy derivatives could significantly reduce neuronal cell death induced by oxidative stress. This study utilized primary neuronal cultures and assessed cell viability through MTT assays, demonstrating the protective role of the compound against neurotoxic agents .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
